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molecular formula C11H13BrN4O B8353884 5-Bromo-3-(1,5-dimethyl-1H-pyrazol-3-ylamino)-1-methylpyridin-2(1H)-one

5-Bromo-3-(1,5-dimethyl-1H-pyrazol-3-ylamino)-1-methylpyridin-2(1H)-one

Cat. No. B8353884
M. Wt: 297.15 g/mol
InChI Key: WFXTYSILXJGWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249123B2

Procedure details

A 250-mL single-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 3,5-dibromo-1-methylpyridin-2(1H)-one (1.50 g, 5.62 mmol), 1,5-dimethyl-3-amino-1H-pyrazole (625 mg, 5.62 mmol), cesium carbonate (5.48 g, 16.8 mmol) and 1,4-dioxane (36 mL). After bubbling nitrogen through the resulting solution for 30 min, Xantphos (553 mg, 0.955 mmol) and tris(dibenzylideneacetone)dipalladium(0) (625 mg, 0.562 mmol) were added and the reaction mixture was heated at reflux for 16 h. The reaction mixture was cooled to room temperature and the resulting precipitate was filtered off. The filter cake was washed with methylene chloride (approximately 20 mL). The resulting filtrate was then concentrated under reduced pressure and purified by column chromatography to afford 105a (935 mg, 56%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.84 (s, 1H), 7.31 (s, 1H), 6.86 (s, 1H), 5.65 (s, 1H), 3.71 (s, 3H), 3.57 (s, 3H), 2.23 (s, 3H); MS (ESI+) m/z 297.0 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
625 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
553 mg
Type
reactant
Reaction Step Two
Quantity
625 mg
Type
catalyst
Reaction Step Two
Name
Yield
56%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Br:8])[CH:7]=1.[CH3:11][N:12]1[C:16]([CH3:17])=[CH:15][C:14]([NH2:18])=[N:13]1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[Br:8][C:6]1[CH:7]=[C:2]([NH:18][C:14]2[CH:15]=[C:16]([CH3:17])[N:12]([CH3:11])[N:13]=2)[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C(N(C=C(C1)Br)C)=O
Name
Quantity
625 mg
Type
reactant
Smiles
CN1N=C(C=C1C)N
Name
cesium carbonate
Quantity
5.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
36 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
553 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
625 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single-necked round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
After bubbling nitrogen through the resulting solution for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
The filter cake was washed with methylene chloride (approximately 20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(N(C1)C)=O)NC1=NN(C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 935 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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